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Compound of Interest

Compound Name: 5-Dodecene

Cat. No.: B1336143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques used

in the structural elucidation of 5-dodecene, an unsaturated hydrocarbon with the chemical

formula C₁₂H₂₄. This document details the application of spectroscopic and chemical methods

to confirm the molecular structure, including the position and stereochemistry of the carbon-

carbon double bond. Experimental protocols, data interpretation, and key data are presented to

assist researchers in the identification and characterization of this compound.

Overview of 5-Dodecene
5-Dodecene is an alkene containing a double bond at the fifth carbon position. It exists as two

geometric isomers: (Z)-5-dodecene (cis) and (E)-5-dodecene (trans). The elucidation of its

structure relies on a combination of techniques that provide complementary information.

Molecular Structure:

Molecular Formula: C₁₂H₂₄

Molecular Weight: 168.32 g/mol [1][2][3][4][5]

Isomers:

(Z)-5-Dodecene (cis-5-dodecene)
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(E)-5-Dodecene (trans-5-dodecene)

Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the structural analysis of 5-dodecene, providing

insights into its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

Both ¹H and ¹³C NMR are employed to characterize the structure of 5-dodecene.

Proton NMR provides information about the chemical environment of hydrogen atoms in the

molecule. For 5-dodecene, the key signals are those of the vinylic protons on the double bond

and the allylic protons adjacent to it.

Expected Chemical Shifts and Multiplicities:

Protons
(Z)-5-Dodecene
(cis)

(E)-5-Dodecene
(trans)

Multiplicity

Olefinic (C=C-H) ~5.3-5.4 ppm ~5.3-5.4 ppm
Triplet of triplets (tt) or

Multiplet (m)

Allylic (C=C-CH₂) ~2.0 ppm ~2.0 ppm Multiplet (m)

Alkyl (CH₂) ~1.2-1.4 ppm ~1.2-1.4 ppm Multiplet (m)

Terminal Methyl (CH₃) ~0.9 ppm ~0.9 ppm Triplet (t)

Note: Predicted values based on typical alkene chemical shifts. Specific experimental values

can vary slightly based on solvent and instrument conditions.[6][7]

The coupling constant (J-coupling) between the vinylic protons is diagnostic of the double bond

geometry. For the (Z)-isomer, the coupling constant is typically in the range of 6-12 Hz, while

for the (E)-isomer, it is larger, in the range of 12-18 Hz.[8]

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical

shifts of the olefinic carbons are particularly informative.
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Expected Chemical Shifts:

Carbon (Z)-5-Dodecene (cis) (E)-5-Dodecene (trans)

Olefinic (C=C) ~129-131 ppm ~129-131 ppm

Allylic (C=C-CH₂) ~27 ppm ~32 ppm

Alkyl (CH₂) ~22-32 ppm ~22-32 ppm

Terminal Methyl (CH₃) ~14 ppm ~14 ppm

Note: Predicted values based on typical alkene chemical shifts. Carbons in the cis isomer that

are subject to steric hindrance (gamma-gauche effect) will appear at a higher field (lower ppm)

compared to the trans isomer.[9][10][11][12][13]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For 5-dodecene, electron ionization (EI) is a

common method.

Key Spectral Data:

Feature (Z)-5-Dodecene (E)-5-Dodecene

Molecular Ion (M⁺) m/z 168 m/z 168

Major Fragments (m/z) 41, 43, 55, 69, 83, 97 41, 43, 55, 69, 83, 97

The mass spectra of both isomers are very similar, showing a molecular ion peak at m/z 168,

corresponding to the molecular weight of dodecene.[2][3][4][5] The fragmentation pattern is

characterized by a series of losses of alkyl radicals, leading to a cluster of peaks separated by

14 mass units (CH₂).[6] Common fragments include C₃H₅⁺ (m/z 41), C₄H₇⁺ (m/z 55), C₅H₉⁺

(m/z 69), C₆H₁₁⁺ (m/z 83), and C₇H₁₃⁺ (m/z 97).

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. For 5-
dodecene, the key absorptions are related to the C=C double bond and the associated C-H

bonds.

Characteristic Absorption Bands:

Functional Group Vibration
(Z)-5-Dodecene
(cis)

(E)-5-Dodecene
(trans)

Olefinic C-H Stretch ~3010 cm⁻¹ ~3010 cm⁻¹

C=C Stretch ~1655 cm⁻¹ (weak) ~1670 cm⁻¹ (weak)

Olefinic C-H Out-of-plane bend ~720 cm⁻¹ (strong) ~965 cm⁻¹ (strong)

Alkyl C-H Stretch ~2850-2960 cm⁻¹ ~2850-2960 cm⁻¹

The C=C stretching absorption is often weak for internal, symmetrically substituted alkenes.

The most diagnostic feature is the C-H out-of-plane bending vibration. A strong band around

965 cm⁻¹ is characteristic of a trans double bond, while a strong band around 720 cm⁻¹ is

indicative of a cis double bond.[14]

Chemical Methods for Structural Elucidation
Chemical reactions can be used to cleave the molecule at specific points, and the resulting

fragments can be identified to deduce the structure of the original molecule.

Ozonolysis
Ozonolysis is a powerful technique for determining the position of a double bond within an

alkene.[15][16][17] The reaction involves the cleavage of the double bond by ozone (O₃),

followed by a workup step that determines the final products.

Reaction Scheme:

Ozonolysis of 5-dodecene, followed by a reductive workup (e.g., with zinc dust and water or

dimethyl sulfide), cleaves the double bond to yield two aldehydes: pentanal and heptanal.
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The identification of these two aldehydes confirms that the double bond was located at the C-5

position.

Experimental Protocols
This section provides detailed methodologies for the key experiments used in the structural

elucidation of 5-dodecene.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 10-20 mg of the 5-dodecene sample in about 0.6 mL of a deuterated

solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz

or higher.

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of

scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired with a spectral width of 0-

220 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Sample Preparation:

Prepare a dilute solution of the 5-dodecene sample (e.g., 1 mg/mL) in a volatile solvent such

as hexane or dichloromethane.
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Instrumentation and Data Acquisition:

Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

Set the injector temperature to 250°C and the transfer line to 280°C.

Program the oven temperature to ramp from an initial temperature (e.g., 50°C) to a final

temperature (e.g., 250°C) at a rate of 10°C/min.

Use helium as the carrier gas at a constant flow rate.

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a

mass range of m/z 40-400.[18]

FTIR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place a drop of the neat 5-dodecene liquid sample onto the center of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin

film between the plates.

Mount the plates in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment before running the

sample.

Collect a sufficient number of scans to obtain a high-quality spectrum.

Ozonolysis Protocol
Reaction Setup:
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Dissolve the 5-dodecene sample in a suitable solvent (e.g., methanol or dichloromethane) in

a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.[15]

Cool the solution to -78°C using a dry ice/acetone bath.[15]

Ozonolysis:

Bubble a stream of ozone-oxygen mixture through the cooled solution. The reaction is

typically monitored by the appearance of a blue color, indicating an excess of ozone.

Workup (Reductive):

After the reaction is complete, purge the solution with nitrogen or oxygen to remove excess

ozone.

Add a reducing agent, such as dimethyl sulfide or zinc dust and a small amount of acetic

acid.

Allow the mixture to warm to room temperature and stir for several hours.

The resulting aldehyde products can be isolated and identified using standard techniques

such as GC-MS or NMR.

Logical and Experimental Workflows
The following diagrams illustrate the logical workflows for the structural elucidation of 5-
dodecene using the described techniques.
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Structural Elucidation Techniques

Information Obtained

NMR Spectroscopy
(¹H and ¹³C)

Connectivity, Stereochemistry
(J-coupling)

Mass Spectrometry
(GC-MS)

Molecular Weight,
Fragmentation Pattern

FTIR Spectroscopy

Functional Groups,
Stereochemistry (cis/trans)

Ozonolysis

Position of Double Bond

5-Dodecene Structure

Click to download full resolution via product page

Overall workflow for the structural elucidation of 5-dodecene.

5-Dodecene 1. O₃, CH₂Cl₂, -78°C
2. Reductive Workup (DMS or Zn/H₂O) Pentanal + Heptanal GC-MS or NMR Analysis

of Products
Confirmation of C-5

Double Bond Position

Click to download full resolution via product page

Experimental workflow for the ozonolysis of 5-dodecene.
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NMR Analysis GC-MS Analysis FTIR Analysis

5-Dodecene Sample

Sample Prep
(CDCl₃, TMS) Dilute in Hexane Neat Liquid Film

(Salt Plates)
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Chemical Shifts,
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Workflow for spectroscopic analysis of 5-dodecene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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